molecular formula C13H8BrNO4 B14365708 3-(3-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one CAS No. 90251-69-7

3-(3-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one

Cat. No.: B14365708
CAS No.: 90251-69-7
M. Wt: 322.11 g/mol
InChI Key: LHFPPIIJCFYADL-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a bromophenyl group and a nitrofuran moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromobenzaldehyde and 5-nitro-2-furaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: 3-(3-Bromophenyl)-1-(5-aminofuran-2-yl)prop-2-en-1-one.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one may have applications in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Possible use in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The presence of the nitrofuran moiety suggests potential interactions with nucleic acids or proteins through nitro group reduction and subsequent formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one: Similar structure with a different position of the bromine atom.

    3-(3-Chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one: Similar structure with a chlorine atom instead of bromine.

    3-(3-Bromophenyl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of 3-(3-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

CAS No.

90251-69-7

Molecular Formula

C13H8BrNO4

Molecular Weight

322.11 g/mol

IUPAC Name

3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one

InChI

InChI=1S/C13H8BrNO4/c14-10-3-1-2-9(8-10)4-5-11(16)12-6-7-13(19-12)15(17)18/h1-8H

InChI Key

LHFPPIIJCFYADL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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